BenchChemオンラインストアへようこそ!

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide

5-HT7 receptor binding affinity GPCR

This compound is the definitive tool for 5-HT₇ constitutive activity research. Its validated inverse agonist profile (Ki=75 nM) uniquely enables the measurement of tonic receptor signaling, a capability neutral antagonists lack. The precisely defined 2-methoxyphenylpiperazine pharmacophore and ethyl linker make it an essential reference for SAR studies and assay calibration. Its CNS-favorable logP (2.1) supports behavioral pharmacology. Avoid experimental invalidation; secure this specific, structurally critical scaffold.

Molecular Formula C20H27N3O3S
Molecular Weight 389.51
CAS No. 793671-98-4
Cat. No. B2613067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide
CAS793671-98-4
Molecular FormulaC20H27N3O3S
Molecular Weight389.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C20H27N3O3S/c1-17-7-9-18(10-8-17)27(24,25)21-11-12-22-13-15-23(16-14-22)19-5-3-4-6-20(19)26-2/h3-10,21H,11-16H2,1-2H3
InChIKeyAPKCLOROFKYTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide (CAS 793671-98-4): A 5-HT₇ Receptor Inverse Agonist for CNS Research


N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide (CAS 793671-98-4) is an arylpiperazine-based arylsulfonamide that functions as a 5-hydroxytryptamine receptor 7 (5-HT₇) inverse agonist [1]. It is a small molecule (MW 389.5 g/mol, C₂₀H₂₇N₃O₃S) with a calculated logP of 2.1, indicating favorable physicochemical properties for CNS penetration [2]. Its primary pharmacology has been characterized in a foundational structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry, which establishes its binding affinity and functional effect at the 5-HT₇ receptor [1].

Why Generic Arylpiperazine Sulfonamides Cannot Substitute for CAS 793671-98-4 in 5-HT₇ Research


In-class substitution is not feasible because the activity of arylpiperazine sulfonamides at the 5-HT₇ receptor is exquisitely sensitive to specific structural modifications. The SAR study by Vermeulen et al. demonstrates that the combination of a 2-methoxyphenyl group on the piperazine ring, an ethyl linker, and a 4-methylbenzenesulfonamide moiety is not arbitrary; it is a critical arrangement for achieving both high-affinity binding and inverse agonist functional activity [1]. Changing the substitution pattern on the phenyl ring, modifying the linker length, or altering the sulfonamide aryl group can shift a compound's profile from a potent inverse agonist to a weak antagonist, or eliminate 5-HT₇ affinity entirely, thereby invalidating experimental models based on constitutive receptor activity [1].

Quantitative Differentiation Evidence for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide


5-HT₇ Receptor Binding Affinity (Ki) of CAS 793671-98-4 vs. Reference Standard

The target compound demonstrates a binding affinity (Ki) of 75 nM for the rat 5-HT₇ receptor expressed in HEK cells [1]. While a direct head-to-head comparison with the endogenous ligand serotonin (5-HT) within the same assay is not available, the Ki value places it among the high-affinity ligands reported in the foundational SAR study by Vermeulen et al., which established the structural determinants for 5-HT₇ inverse agonism [1]. The reference standard methiothepin, a potent but non-selective 5-HT₇ ligand, was used to benchmark functional potency in the same study, confirming the compound's efficacy as an inverse agonist [1].

5-HT7 receptor binding affinity GPCR

Functional Inverse Agonism at 5-HT₇ Receptor: Effect on Basal Adenylate Cyclase Activity

The compound is not merely a silent antagonist; it acts as an inverse agonist, actively reducing basal adenylate cyclase activity in HEK-293 cells expressing the rat 5-HT₇ receptor [1]. This functional effect was measured relative to the potency of methiothepin, a reference inverse agonist, providing a benchmark for its efficacy [1]. This differentiates it from neutral antagonists that bind the receptor without altering constitutive signaling.

functional assay inverse agonism adenylate cyclase

Physicochemical Profile for CNS Drug-Likeness: Calculated logP of 2.1

With a calculated partition coefficient (logP) of 2.1 and a molecular weight of 389.5 Da, the compound falls within the optimal range for CNS drug-likeness [1]. This contrasts with many other 5-HT₇ ligands that have higher lipophilicity, which can lead to increased non-specific binding and poorer solubility profiles. The compound's compliance with Lipinski's Rule of Five and its favorable logP position it as a balanced tool compound for in vivo CNS studies compared to more lipophilic analogs.

CNS drug discovery physicochemical properties logP

Documented Synthetic Tractability and Scalability via Patented Routes

The synthesis of this compound and its analogs is covered by U.S. Patent 6,172,228, which details a robust process for producing piperazinesulfonamide derivatives [1]. This patent describes a method starting from 1-(2-methoxyphenyl)piperazine, a commercially available building block, and outlines conditions for the reaction with sulfonyl chlorides. The existence of a dedicated process patent indicates that a scalable, reproducible synthetic route has been established, which is not the case for many bespoke academic tool compounds. This de-risks procurement for repeat studies or larger-scale in vivo experiments.

chemical synthesis patent process chemistry

Optimal Application Scenarios for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide (793671-98-4)


Functional Mapping of Constitutive 5-HT₇ Receptor Activity in Native Tissues

The compound's validated inverse agonist profile makes it the correct tool for studies aimed at unmasking constitutive 5-HT₇ receptor activity. In tissues where the 5-HT₇ receptor exhibits basal signaling, a neutral antagonist would have no effect. The quantification of adenylate cyclase inhibition by this compound allows researchers to measure the tonic activity of the 5-HT₇ receptor in disease models, such as in hippocampal slices for epilepsy research or in gastrointestinal tissues for IBS studies [1].

Structure-Activity Relationship (SAR) Studies on 5-HT₇ Inverse Agonism

As a compound from a foundational SAR series, it serves as a critical reference point for medicinal chemistry programs targeting the 5-HT₇ receptor. Its defined 2-methoxyphenylpiperazine pharmacophore, ethyl linker, and 4-methylbenzenesulfonamide group provide a balanced scaffold. New analogs can be benchmarked against its Ki (75 nM) and inverse agonist efficacy to determine if structural modifications improve or diminish activity, guiding lead optimization efforts [1].

In Vivo Proof-of-Concept Studies for CNS Disorders Requiring 5-HT₇ Modulation

The compound's physicochemical profile (logP = 2.1, MW = 389.5 Da) suggests a favorable balance for CNS penetration, making it a candidate for behavioral pharmacology studies. Its inverse agonism is particularly relevant for disorders where reducing 5-HT₇ constitutive activity is hypothesized to be therapeutic, such as in models of cognitive dysfunction, anxiety, or sleep disorders. The established synthetic scalability further supports its use in the higher-quantity requirements of rodent studies [1].

Biochemical Assay Development for 5-HT₇ Receptor Screening

The compound can be used as a reference inverse agonist in developing and validating high-throughput screening assays for the 5-HT₇ receptor. Its activity in both binding (Ki = 75 nM) and functional (adenylate cyclase inhibition) assays makes it suitable for calibrating assay windows and validating the pharmacological sensitivity of new screening platforms, ensuring they can detect both antagonism and inverse agonism [1].

Quote Request

Request a Quote for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.